N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide

Telomerase inhibition Cancer Structure-activity relationship

N-(3,4-Dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule belonging to the N-phenyl-2-(pyridazin-3-ylthio)acetamide class, which has been actively investigated for multi-target anticancer activity, particularly telomerase/JAK/STAT pathway inhibition. The compound incorporates a 4-ethoxyphenyl group at the pyridazine 6-position and a 3,4-dichlorophenyl group on the acetamide nitrogen, distinguishing it from previously characterized analogs that typically bear a 4-methylphenyl or unsubstituted phenyl ring at this position.

Molecular Formula C20H17Cl2N3O2S
Molecular Weight 434.34
CAS No. 896054-50-5
Cat. No. B2408727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide
CAS896054-50-5
Molecular FormulaC20H17Cl2N3O2S
Molecular Weight434.34
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C20H17Cl2N3O2S/c1-2-27-15-6-3-13(4-7-15)18-9-10-20(25-24-18)28-12-19(26)23-14-5-8-16(21)17(22)11-14/h3-11H,2,12H2,1H3,(H,23,26)
InChIKeyDHTGLMWPJFDVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 896054-50-5): Core Chemotype & Comparator Context for Procurement


N-(3,4-Dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule belonging to the N-phenyl-2-(pyridazin-3-ylthio)acetamide class, which has been actively investigated for multi-target anticancer activity, particularly telomerase/JAK/STAT pathway inhibition [1]. The compound incorporates a 4-ethoxyphenyl group at the pyridazine 6-position and a 3,4-dichlorophenyl group on the acetamide nitrogen, distinguishing it from previously characterized analogs that typically bear a 4-methylphenyl or unsubstituted phenyl ring at this position [1].

Why N-(3,4-Dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide Cannot Be Replaced by Generic Pyridazine Thioacetamides


Within the N-phenyl-2-(pyridazin-3-ylthio)acetamide series, subtle variations in the aryl substituents profoundly alter polypharmacology. The lead compound 4l (bearing a 4-methylphenyl group) demonstrated 64.95% telomerase inhibition and 79% growth inhibition, while its close analog 8e, differing by a single substituent, showed markedly different activity [1]. The 4-ethoxyphenyl moiety present in compound 896054-50-5 introduces distinct electronic and lipophilic properties (Hammett σₚ = -0.24 for OEt vs. -0.17 for Me; ClogP increment ~+0.6) that are predicted to drive differential target engagement. Simple replacement with a generic pyridazine thioacetamide without this exact substitution pattern thus risks losing the intended polypharmacological profile, making procurement of the precise CAS entity critical for reproducible biological studies [1].

Quantitative Differentiation of N-(3,4-Dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide: Evidence Dimensions vs. In-Class Comparators


Telomerase Inhibition: Predicted Gain from 4-Ethoxyphenyl Substitution

While direct telomerase inhibition data for compound 896054-50-5 have not been published, class-level SAR from the closely related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series indicates that the para-substituent on the 6-phenyl ring critically modulates potency. The reference compound 4l (4-methylphenyl) achieved 64.95% telomerase inhibition at 20 µM [1]. The 4-ethoxyphenyl group in the target compound is expected to enhance inhibition based on its stronger electron-donating character and improved hydrophobic fit in the telomerase active site, as evidenced by docking studies of analogous compounds [1].

Telomerase inhibition Cancer Structure-activity relationship

JAK1/STAT3 Pathway Modulation: Differentiation via Lipophilic Tuning

Compound 4l exhibited a JAK1 inhibitory fold-change of 0.46 (vs. pacritinib reference at 0.33) and STAT3 inhibition of 0.22 (vs. sorafenib at 0.33) [1]. The 4-ethoxyphenyl substitution in 896054-50-5 increases ClogP by approximately 0.6 units relative to 4-methyl, which may enhance membrane permeability and intracellular target engagement. Class-level SAR suggests that lipophilicity correlates positively with kinase inhibitory activity in this series [1].

JAK1 inhibition STAT3 inhibition Immuno-oncology

TLR4 Downregulation Potential: Impact of 3,4-Dichloro Motif

Compound 4l downregulated TLR4 protein expression by 0.81-fold, outperforming the reference resatorvid (0.29-fold) [1]. The target compound possesses a 3,4-dichlorophenyl group instead of the unsubstituted phenyl ring in 4l's anilide portion, which may further enhance TLR4 modulation through halogen bonding interactions. SAR studies on related pyridazine amides indicate that halogen substitution on the N-phenyl ring can improve anti-inflammatory activity [1].

TLR4 inhibition Inflammation Tumor microenvironment

In Vivo Antitumor Efficacy: Expected Gain from Optimized Pharmacokinetics

Compound 4l demonstrated significant antitumor activity in a Solid Ehrlich Carcinoma (SEC) mouse model, reducing tumor size and mass along with improved biochemical and histopathological parameters [1]. The 4-ethoxyphenyl substituent in 896054-50-5 is anticipated to provide metabolic stability advantages over the 4-methyl group due to reduced susceptibility to CYP450-mediated oxidation, potentially translating into superior in vivo performance.

In vivo efficacy Solid Ehrlich Carcinoma Pharmacokinetics

Optimal Application Scenarios for N-(3,4-Dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide Based on Current Evidence


Lead Optimization in Multi-Target Anticancer Programs Targeting Telomerase/JAK/STAT/TLR4 Axis

Given the established SAR around the pyridazine 6-phenyl substituent, this compound serves as a critical probe to evaluate whether the 4-ethoxyphenyl modification enhances telomerase and JAK/STAT inhibition over the 4-methyl lead 4l. Procurement is recommended for head-to-head comparative profiling in telomerase enzymatic assays and cellular proliferation screens to validate the predicted gain-of-function [1].

Mechanistic Studies of TLR4-Mediated Tumor Inflammation

The 3,4-dichlorophenyl motif has the potential to strengthen TLR4 downregulation through halogen bonding. This compound can be used in TLR4 reporter assays and cytokine profiling to determine whether the dual substitution pattern (4-ethoxyphenyl + 3,4-dichlorophenyl) yields additive or synergistic anti-inflammatory effects compared to individually modified analogs [1].

In Vivo Pharmacokinetic/Pharmacodynamic Evaluation of Metabolic Stability Enhancement

The predicted resistance of the 4-ethoxyphenyl group to CYP450 oxidation makes this compound a candidate for mouse pharmacokinetic studies (e.g., oral bioavailability, half-life) alongside the 4-methyl analog 4l. Outcomes will inform whether this substitution confers a meaningful metabolic stability advantage for future preclinical development [1].

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.